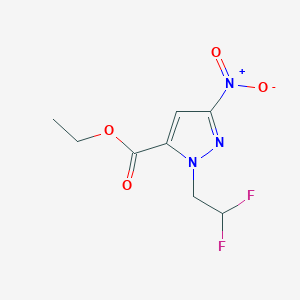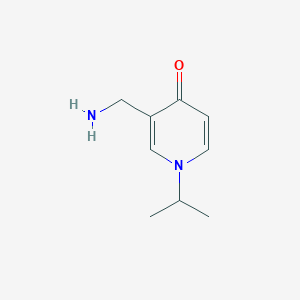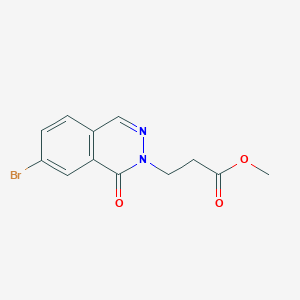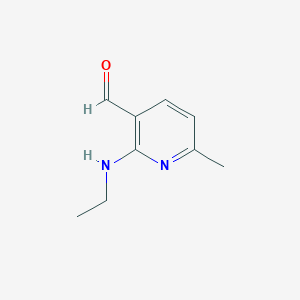
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one is a chemical compound with a complex structure that includes a piperazine ring, a pyridine ring, and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one typically involves multiple steps, including the formation of the piperazine and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired bonds between the rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group typically yields carboxylic acids, while reduction yields alcohols .
科学研究应用
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurological research.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as depression and anxiety.
Industry: Used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. The compound’s effects are mediated through modulation of these targets, leading to changes in neurotransmitter levels and activity .
相似化合物的比较
Similar Compounds
- 1-(6-(4-Methylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
- 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
- 1-(6-(4-Propylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
Uniqueness
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one is unique due to the presence of the isopropyl group on the piperazine ring, which may confer specific pharmacological properties and interactions with molecular targets that differ from those of similar compounds .
属性
分子式 |
C16H25N3O |
|---|---|
分子量 |
275.39 g/mol |
IUPAC 名称 |
1-[2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C16H25N3O/c1-5-15(20)14-6-7-16(17-13(14)4)19-10-8-18(9-11-19)12(2)3/h6-7,12H,5,8-11H2,1-4H3 |
InChI 键 |
BCYRXIPQDYQALX-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(N=C(C=C1)N2CCN(CC2)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)








